4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine
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Overview
Description
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine is a complex organic compound with a unique structure that combines elements of cyclopenta[c]pyridazine, benzofuran, and piperidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopenta[c]pyridazine Core: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the Benzofuran Moiety:
Formation of the Piperidine Ring: The final step involves the formation of the piperidine ring, which can be achieved through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under suitable conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential therapeutic effects.
Medicine: It could be investigated for its potential use as a drug or drug precursor.
Industry: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine exerts its effects will depend on its specific interactions with molecular targets. These could include:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.
Pathways Involved: The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-(7-methoxy-1-benzofuran-2-carbonyl)piperidine: can be compared with other compounds that have similar structural features, such as other cyclopenta[c]pyridazine derivatives or benzofuran-containing compounds.
Uniqueness
Structural Uniqueness: The combination of cyclopenta[c]pyridazine, benzofuran, and piperidine in a single molecule is unique and may confer specific properties that are not found in other compounds.
Functional Uniqueness: The specific functional groups present in the compound may allow it to participate in unique chemical reactions or interact with biological targets in a distinctive manner.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-7-3-5-17-12-20(30-22(17)19)23(27)26-10-8-15(9-11-26)14-29-21-13-16-4-2-6-18(16)24-25-21/h3,5,7,12-13,15H,2,4,6,8-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEILZBFBFICTLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)COC4=NN=C5CCCC5=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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